molecular formula C18H38CoN4 B12308074 (N-tert-butyl-C-ethylcarbonimidoyl)-ethylazanide;cobalt(2+)

(N-tert-butyl-C-ethylcarbonimidoyl)-ethylazanide;cobalt(2+)

Cat. No.: B12308074
M. Wt: 369.5 g/mol
InChI Key: QTNRTWOXQDQUBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) typically involves the reaction of cobalt(II) salts with N-t-butyl-N’-ethylpropanimidamide ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture contamination . The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Industrial Production Methods

In industrial settings, the production of Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is often produced in bulk quantities for use in various applications, including CVD and thin film deposition .

Chemical Reactions Analysis

Types of Reactions

Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cobalt(III) complexes, cobalt(I) species, and substituted cobalt(II) complexes .

Mechanism of Action

The mechanism of action of Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) involves its ability to form stable complexes with various ligands. The cobalt center can undergo redox reactions, making it an effective catalyst in various chemical processes. The compound’s molecular targets include organic substrates and biological molecules, where it can facilitate electron transfer and catalytic transformations .

Comparison with Similar Compounds

Similar Compounds

  • Bis(N-t-butyl-N’-ethylpropanimidamidato)nickel(II)
  • Bis(N-t-butyl-N’-ethylpropanimidamidato)palladium(II)
  • Bis(N-t-butyl-N’-ethylpropanimidamidato)platinum(II)

Uniqueness

Bis(N-t-butyl-N’-ethylpropanimidamidato)cobalt(II) is unique due to its specific cobalt center, which imparts distinct redox properties and catalytic activity. Compared to its nickel, palladium, and platinum counterparts, the cobalt compound offers a balance of reactivity and stability, making it suitable for a broader range of applications .

Properties

IUPAC Name

(N-tert-butyl-C-ethylcarbonimidoyl)-ethylazanide;cobalt(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H19N2.Co/c2*1-6-8(10-7-2)11-9(3,4)5;/h2*6-7H2,1-5H3;/q2*-1;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNRTWOXQDQUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC(C)(C)C)[N-]CC.CCC(=NC(C)(C)C)[N-]CC.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38CoN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.